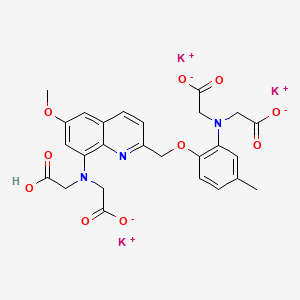
Potassium 2,2'-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate is a complex organic compound with a molecular formula of C10H17K3N2O10 and a molecular weight of 442.54 . This compound is known for its unique structure, which includes a quinoline moiety and multiple carboxylate groups, making it a versatile agent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Attachment of Carboxylate Groups: The carboxylate groups are introduced through carboxylation reactions using reagents such as carbon dioxide or carboxylic acids.
Final Assembly: The final compound is assembled by linking the quinoline moiety with the carboxylate groups through amide or ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in organic solvents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, carboxylate salts, and substituted amines, depending on the specific reaction conditions .
Scientific Research Applications
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar carboxylate groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional amine groups.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer carboxylate groups.
Uniqueness
Potassium 2,2’-((2-((8-((carboxylatomethyl)(carboxymethyl)amino)-6-methoxyquinolin-2-yl)methoxy)-5-methylphenyl)azanediyl)diacetate is unique due to its quinoline moiety, which imparts additional chemical reactivity and biological activity compared to other chelating agents. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C26H24K3N3O10 |
|---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
tripotassium;2-[[2-[[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C26H27N3O10.3K/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;/q;3*+1/p-3 |
InChI Key |
ZZTUEQUZPIXJPY-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















